5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one
Description
5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative characterized by a bicyclic scaffold with an isopropoxy substituent at the 5-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their biological activities, including antiproliferative, antimicrobial, and anti-tubulin effects .
Properties
IUPAC Name |
5-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)15-11-5-3-4-10-9(11)6-7-13-12(10)14/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGTZQGDJJODMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1CCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428571 | |
| Record name | 5-ISOPROPOXY-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886949-60-6 | |
| Record name | 5-ISOPROPOXY-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions may vary, but typically involve heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Introduction of different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Effects at Position 5
The 5-position substituent significantly influences physicochemical properties and bioactivity. Key analogs include:
*Calculated based on molecular formula.
Substituent Effects at Position 2
Modifications at the nitrogen (position 2) alter conformational flexibility and binding interactions:
Bioactivity Comparison
- Antiproliferative Activity: 5-Methoxy-DHIQ derivatives with benzoyl groups (e.g., 16g) show nanomolar potency (mean GI50 = 33 nM in NCI 60-cell line assay) .
- Antimicrobial Activity: 5-Hydroxy-DHIQ derivatives demonstrate moderate activity against Botrytis cinerea and Puccinia recondita .
Biological Activity
5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 886949-60-6 |
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 219.27 g/mol |
Antiviral Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline (THIQ), including this compound, exhibit promising antiviral properties. Research has shown that certain THIQ derivatives can inhibit the replication of human coronaviruses such as HCoV-229E and HCoV-OC43. In vitro studies demonstrated that some compounds in this class displayed significant antiviral activity, suggesting potential therapeutic applications against viral infections .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Its mechanism of action involves the modulation of protein kinase C (PKC) pathways, which are crucial in regulating cell growth and apoptosis. By interacting with PKC, this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Neuroprotective Effects
There is emerging evidence suggesting that isoquinoline derivatives may possess neuroprotective effects. The ability to modulate neurotransmitter systems and protect against neurodegeneration is an area of active research. The structural features of this compound may contribute to its potential in treating neurodegenerative diseases .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Protein Kinase C Modulation : The compound binds to PKC, influencing cellular signaling pathways involved in growth and apoptosis.
- Antiviral Mechanism : It may interfere with viral replication processes by targeting viral proteins or host cell pathways essential for viral life cycles .
- Neurotransmitter Interaction : Potential modulation of neurotransmitter systems may provide neuroprotective benefits.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibits replication of HCoV strains | |
| Anticancer | Induces apoptosis via PKC pathway modulation | |
| Neuroprotective | Potential effects on neurotransmitter systems |
Case Study: Antiviral Efficacy
In a study focused on the antiviral properties of THIQ derivatives, researchers synthesized various compounds and evaluated their efficacy against coronavirus strains. Among the tested compounds, several demonstrated significant inhibition rates against HCoV-229E, with this compound showing promising results in preliminary assays .
Case Study: Cancer Cell Apoptosis
Another investigation assessed the cytotoxic effects of isoquinoline derivatives on cancer cell lines. Results indicated that this compound effectively induced apoptosis in specific cancer cell types through PKC pathway activation, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
